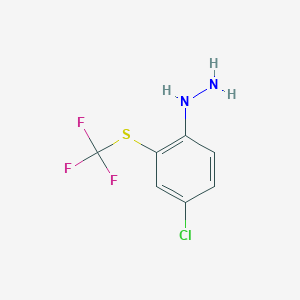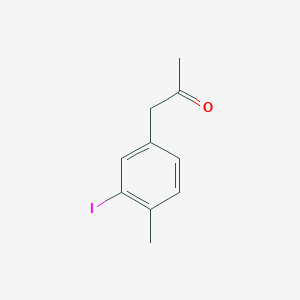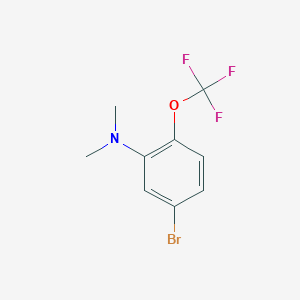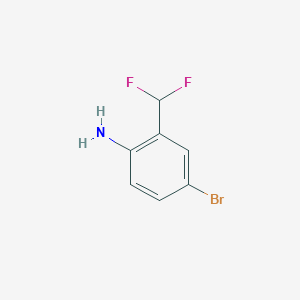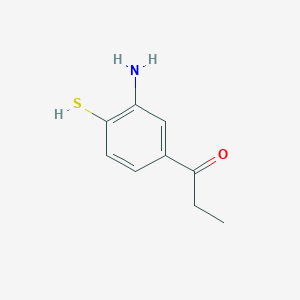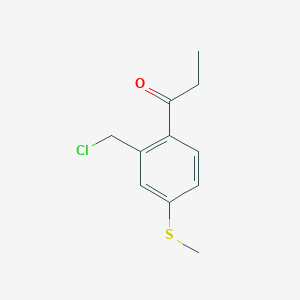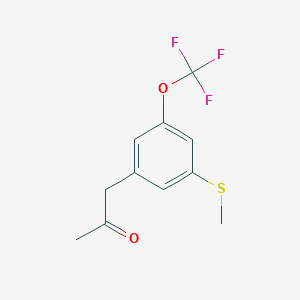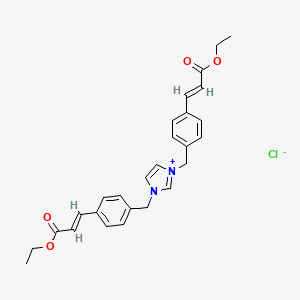![molecular formula C10H13NO4 B14050118 (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)
(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,6-trimethoxyphenyl ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the compound may yield the corresponding amine.
Substitution: The methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential applications in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new therapeutic agents.
Industry:
- Potential use in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism by which (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with similar aromatic substitution patterns but different functional groups.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with methoxy-substituted aromatic rings.
Uniqueness:
- The presence of the hydroxylamine group in (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine distinguishes it from other similar compounds, providing unique reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3/b11-6- |
InChIキー |
UGCMJRGHQWYGCF-WDZFZDKYSA-N |
異性体SMILES |
COC1=CC(=C(C(=C1)OC)/C=N\O)OC |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C=NO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


